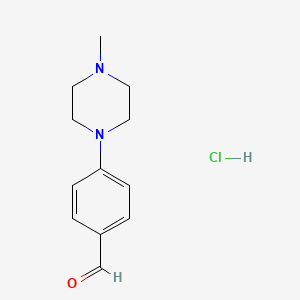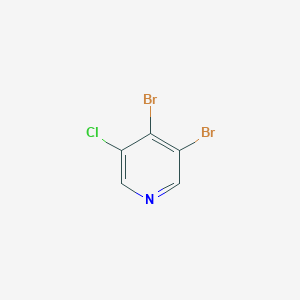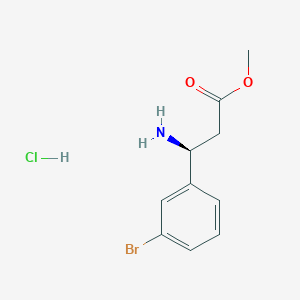
3,3,3-Trideuterio-2,2-difluoro-propanoic acid
Übersicht
Beschreibung
3,3,3-Trideuterio-2,2-difluoro-propanoic acid is a stable isotope-labelled compound . It has a molecular formula of C3D3HF2O2 and a molecular weight of 113.078 .
Physical And Chemical Properties Analysis
3,3,3-Trideuterio-2,2-difluoro-propanoic acid appears as an off-white to pale yellow semi-solid . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Fluorinated compounds, such as trifluoromethanesulfonic acid, are used in organic synthesis for electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, and more. Their high protonating power and low nucleophilicity allow for the generation of cationic species from organic molecules, which can be studied through spectral methods. These reactions are valued for their experimental simplicity and efficiency in creating new organic compounds (Kazakova & Vasilyev, 2017).
Environmental Degradation of Fluorinated Compounds
Research on the microbial degradation of polyfluoroalkyl chemicals in the environment reveals their transformation into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), among other degradation products. These studies are crucial for understanding the environmental fate and effects of fluorinated precursors and their link to persistent and toxic degradation products (Liu & Avendaño, 2013).
Phase Behavior and Potential Applications
Ionic liquids with fluorinated anions demonstrate significant potential in applications such as solvent mixtures for the extraction of various solutes from aqueous solutions. Studies on the phase behavior of these liquids with aliphatic and aromatic solutes suggest avenues for environmentally acceptable solvents with tunable properties, potentially applicable in the separation of target molecules (Visak et al., 2014).
Toxicity and Environmental Impact
The developmental toxicity of perfluoroalkyl acids like PFOS and PFOA, along with their derivatives, has been a concern due to their widespread presence in humans and the environment. Research suggests that these compounds may pose health risks, particularly in developmental and reproductive indices in rodents, prompting further investigation into their human health relevance (Lau, Butenhoff, & Rogers, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,3,3-trideuterio-2,2-difluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWGIVRHUIAIII-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)




![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)







